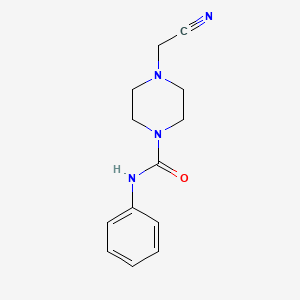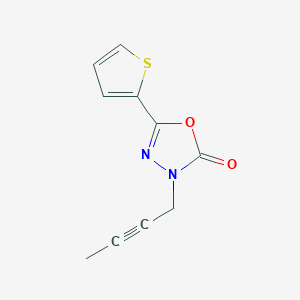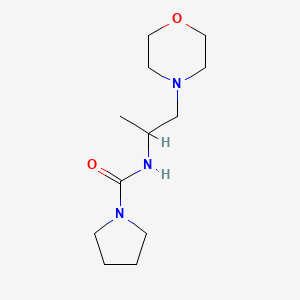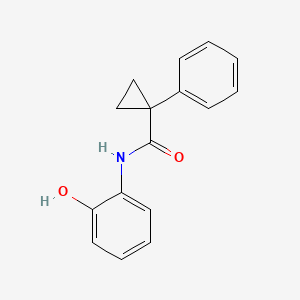
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CPP-ACP is a derivative of piperazine and is synthesized through a series of chemical reactions.
Mecanismo De Acción
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP works by binding to the surface of teeth and forming a protective layer that prevents the demineralization of tooth enamel. It also helps to remineralize damaged enamel by providing a source of calcium and phosphate ions. In addition, 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been shown to inhibit the growth of bacteria that cause dental caries.
Biochemical and Physiological Effects:
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the mineral content of enamel, improve the mechanical properties of dentin, and increase the resistance of teeth to acid erosion. 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has also been shown to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP is its ability to remineralize damaged enamel and prevent dental caries. It is also relatively easy to synthesize and purify, making it a cost-effective candidate for the development of new dental products. However, 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has some limitations for lab experiments. It can be difficult to obtain large quantities of pure 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP, and its properties can vary depending on the synthesis method used.
Direcciones Futuras
There are several future directions for the study of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP. One area of interest is the development of new dental products that incorporate 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP as an active ingredient. Another area of interest is the study of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP for its potential therapeutic applications in the treatment of osteoporosis and cancer. Additionally, further research is needed to better understand the mechanism of action of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP and its potential side effects.
Métodos De Síntesis
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP is synthesized through a series of chemical reactions that involve the condensation of 4-(cyanomethyl) piperidine with N-phenylcarboxamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of recrystallization steps to obtain pure 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP.
Aplicaciones Científicas De Investigación
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been extensively studied for its potential therapeutic applications in the field of dentistry. It has been shown to have significant anti-caries and remineralization properties, making it a promising candidate for the development of new dental products. 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has also been studied for its potential application in the treatment of osteoporosis, cancer, and other diseases.
Propiedades
IUPAC Name |
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-6-7-16-8-10-17(11-9-16)13(18)15-12-4-2-1-3-5-12/h1-5H,7-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCXSSXTBTQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)
![3-ethyl-N-methyl-4-oxo-N-[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B7565336.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)


![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)


![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)
